molecular formula C5H12O3P- B14718988 Propyl ethylphosphonate CAS No. 20442-53-9

Propyl ethylphosphonate

Cat. No.: B14718988
CAS No.: 20442-53-9
M. Wt: 151.12 g/mol
InChI Key: WTSTZDLWRUEGQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to both a propyl group and an ethyl group. This compound falls under the category of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For example, the reaction of trimethylphosphite with ethyl iodide can yield ethyl methylphosphonate, which can then be further reacted with propyl halide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are often catalyzed by palladium or copper catalysts to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Propyl ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

    Hydrolysis: Phosphonic acids and alcohols.

Mechanism of Action

The mechanism of action of propyl ethylphosphonate involves its interaction with biological molecules through its phosphorus atom. The compound can act as a mimic of phosphate esters, thereby inhibiting enzymes that utilize phosphate groups. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ethylphosphonate
  • Ethyl methylphosphonate
  • Propyl methylphosphonate

Uniqueness

Propyl ethylphosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other similar phosphonates. Its combination of propyl and ethyl groups allows for unique interactions in both chemical reactions and biological systems .

Properties

CAS No.

20442-53-9

Molecular Formula

C5H12O3P-

Molecular Weight

151.12 g/mol

IUPAC Name

ethyl(propoxy)phosphinate

InChI

InChI=1S/C5H13O3P/c1-3-5-8-9(6,7)4-2/h3-5H2,1-2H3,(H,6,7)/p-1

InChI Key

WTSTZDLWRUEGQB-UHFFFAOYSA-M

Canonical SMILES

CCCOP(=O)(CC)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.